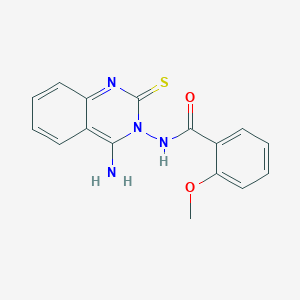

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide

Description

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is a synthetic benzamide derivative featuring a quinazolinyl-sulfanyl core substituted with a 2-methoxybenzamide group. The quinazoline scaffold is known for its role in kinase inhibition and anticancer activity, while the sulfanyl (thiol) group may enhance binding interactions or redox activity. The 2-methoxybenzamide moiety is a common pharmacophore in medicinal chemistry, contributing to solubility and target affinity .

Properties

Molecular Formula |

C16H14N4O2S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-(4-amino-2-sulfanylidenequinazolin-3-yl)-2-methoxybenzamide |

InChI |

InChI=1S/C16H14N4O2S/c1-22-13-9-5-3-7-11(13)15(21)19-20-14(17)10-6-2-4-8-12(10)18-16(20)23/h2-9H,17H2,1H3,(H,19,21) |

InChI Key |

FGCQGSABZMSEPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NN2C(=C3C=CC=CC3=NC2=S)N |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

2-Methoxybenzoic acid is activated with EDCl and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The activated ester reacts with the amine group of 4-imino-2-sulfanylquinazolin-3(4H)-ylamine, yielding the target compound. Typical conditions include:

-

Molar ratio : 1:1.2 (amine:acid)

-

Temperature : 0–25°C

-

Yield : 68–82%

Uranium-Based Coupling Agents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers higher efficiency in polar aprotic solvents like dimethylformamide (DMF). A study reported 89% yield when using HATU with N,N-diisopropylethylamine (DIPEA) as a base.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines quinazoline core formation, imination, and amidation in a single reactor:

-

Cyclocondensation of 2-aminobenzamide with thiourea in POCl₃.

-

In situ amination with ammonium acetate.

-

Direct coupling with 2-methoxybenzoyl chloride.

This method reduces purification steps but requires precise control of reaction conditions to prevent side reactions.

Solid-Phase Synthesis

Immobilizing the quinazoline intermediate on Wang resin enables stepwise functionalization. After imination, the resin-bound intermediate is treated with 2-methoxybenzoic acid/HATU, followed by cleavage with trifluoroacetic acid (TFA). This method achieves >90% purity but is cost-intensive.

Optimization and Challenges

Reaction Condition Optimization

Chemical Reactions Analysis

Types of Reactions

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzamide derivatives with structural similarities to the target compound, emphasizing substituent variations, biological activities, and synthetic attributes:

Key Observations

Biological Activity: The dihydroindenyl derivative () demonstrates PCSK9 inhibition, a novel mechanism for atherosclerosis treatment. In contrast, Sulpiride () targets CNS disorders, highlighting the versatility of benzamide scaffolds in divergent therapeutic areas.

Synthetic Accessibility: Compound LB70 () achieves an 88.9% yield via a dichloromethane/methanol/ammonia solvent system, suggesting efficient coupling for bulky substituents. The target compound’s synthesis may require optimization due to the reactive sulfanyl group.

Physicochemical Properties :

- Fluorinated analogs () exhibit high purity (97%), likely due to improved crystallinity from halogen substituents. The target compound’s quinazoline-sulfanyl group may reduce solubility compared to these derivatives.

Structural Complexity :

- Derivatives with fused heterocycles (e.g., benzoimidazolyl in ) show greater molecular complexity, which may enhance target specificity but complicate synthesis. The quinazolinyl core in the target compound balances complexity with synthetic feasibility.

Research Implications and Gaps

- Activity Prediction: The sulfanyl group in the target compound may confer redox-modulating properties, distinct from the electron-withdrawing trifluoromethyl group in or the basic dihydroisoquinoline in LB70.

- Therapeutic Potential: While PCSK9 inhibitors () and Sulpiride () are well-characterized, the target compound’s quinazoline core suggests unexplored kinase or protease inhibition applications.

- Synthetic Challenges : The sulfanyl group’s susceptibility to oxidation necessitates protective strategies during synthesis, unlike the stable methoxy or fluorophenyl groups in other analogs .

Biological Activity

N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis B virus (HBV) and other viral infections.

- Antitumor Effects : There is evidence indicating that this compound could exhibit cytotoxic effects against various cancer cell lines.

Antiviral Activity

Recent studies have shown that derivatives similar to this compound exhibit significant antiviral activity. For instance, compounds in the same class have been reported to inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a known antiviral protein . The following table summarizes the antiviral efficacy of related compounds:

| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |

|---|---|---|---|

| IMB-0523 | 1.99 | 58 | HBV (wild-type) |

| IMB-0523 | 3.30 | 52 | HBV (drug-resistant) |

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Studies

-

Study on Antiviral Properties :

A study published in PMC evaluated the anti-HBV activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, a derivative of the target compound. The study found that it significantly inhibited HBV replication in HepG2 cells, demonstrating the potential for similar effects from this compound . -

Cytotoxicity Assessment :

Another study assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.